2-{[(E)-{2-hydroxy-5-[(E)-(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]phenyl}methylidene]amino}-4-methylphenol
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Overview
Description
2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL is a complex organic compound with a unique structure that includes both phenolic and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the phenolic intermediate: This step involves the reaction of 2-hydroxy-5-methylphenyl with appropriate reagents to introduce the imino and methyl groups.
Introduction of the oxadiazole group: This is achieved through a series of reactions involving the formation of the oxadiazole ring, typically using reagents such as hydrazine and carboxylic acids.
Coupling reactions: The final step involves coupling the phenolic intermediate with the oxadiazole intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Signal transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules.
Cellular uptake: The compound can be taken up by cells and exert its effects intracellularly, potentially affecting gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-METHYLPHENYLIMINO METHYL PHENOL: Similar structure but lacks the oxadiazole group.
4-METHYL-1,2,5-OXADIAZOL-3-YL DIAZENYL PHENOL: Contains the oxadiazole group but lacks the phenolic and imino groups.
Uniqueness
2-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-4-[(E)-2-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]PHENOL is unique due to the combination of phenolic, imino, and oxadiazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]phenyl]methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C17H15N5O3/c1-10-3-5-16(24)14(7-10)18-9-12-8-13(4-6-15(12)23)19-20-17-11(2)21-25-22-17/h3-9,23-24H,1-2H3 |
InChI Key |
DLIOPAPSKKSIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)N=NC3=NON=C3C)O |
Origin of Product |
United States |
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